3-(benzyloxy)-N-(4-sulfamoylphenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a sulfonamide group, which is known for its biological activity, particularly in the inhibition of carbonic anhydrase isoenzymes. Its structural components include a benzyloxy group and a benzamide moiety, which contribute to its unique properties and functionalities.
The compound can be synthesized through various chemical reactions involving specific precursors. Research indicates that it has been studied extensively for its pharmacological properties, particularly as an inhibitor of carbonic anhydrase, making it relevant in the field of drug development.
3-(benzyloxy)-N-(4-sulfamoylphenyl)benzamide falls under the category of benzamide derivatives. Benzamides are characterized by the presence of a benzene ring attached to a carbonyl group (C=O) and an amine (NH2) group. This specific compound is classified as a sulfonamide due to the presence of the sulfamoyl group, which is recognized for its role in various therapeutic applications.
The synthesis of 3-(benzyloxy)-N-(4-sulfamoylphenyl)benzamide typically involves several steps:
The reaction conditions are crucial for ensuring high yield and purity. Commonly used solvents include dimethylformamide and dichloromethane, while catalysts such as triethylamine may be employed to facilitate reactions. Temperature control is also essential to avoid side reactions and degradation of sensitive intermediates.
The molecular formula for 3-(benzyloxy)-N-(4-sulfamoylphenyl)benzamide is CHNOS. The structure consists of:
The compound's molecular weight is approximately 315.38 g/mol. The presence of multiple functional groups contributes to its diverse chemical behavior and potential interactions with biological targets.
3-(benzyloxy)-N-(4-sulfamoylphenyl)benzamide can participate in various chemical reactions:
Reagents commonly used include:
The mechanism of action for 3-(benzyloxy)-N-(4-sulfamoylphenyl)benzamide primarily involves its interaction with carbonic anhydrase enzymes. By binding to the active site of these enzymes, it inhibits their activity, which plays a critical role in regulating pH and fluid balance in biological systems. This inhibition can lead to various physiological effects, making it a candidate for therapeutic applications.
Relevant data from studies indicate that the compound's physical state and solubility characteristics make it suitable for various analytical techniques, including chromatography and spectroscopy .
3-(benzyloxy)-N-(4-sulfamoylphenyl)benzamide has significant scientific uses:
The molecule adopts a planar benzamide core with orthogonal functionalization:
Table 1: Key Structural Characteristics
Parameter | Value/Description | Method/Reference |
---|---|---|
Molecular formula | C₂₀H₁₈N₂O₄S | PubChem [1] |
Molecular weight | 382.44 g/mol | Calculated |
Key functional groups | Sulfonamide, benzyl ether, benzamide | Structural analysis |
Solubility profile | Polar solvents > non-polar solvents | Solubility principles [3] |
Ionization sites | Sulfonamide (pKa ≈ 9.95), amide (pKa ≈ -1.3) | Predicted [2] |
Functionally, this compound demonstrates dual-targeting potential: Primary CA inhibition occurs through sulfonamide-zinc coordination, while the benzyloxybenzamide tail may engage secondary targets. Molecular dynamics simulations of analogues indicate stable binding to CA IX/XII via: (1) Zn²⁺ coordination by ionized sulfonamide, (2) hydrophobic contacts with valine/phenylalanine residues using the benzyl group, and (3) water-mediated hydrogen bonds with Thr199/Glu106 [8]. The benzyloxy moiety's positional isomerism (meta vs. para) significantly impacts bioactivity, with meta-substitution enhancing CA IX/XII selectivity over off-target cytosolic isoforms [8].
The compound's development follows three evolutionary phases in sulfonamide medicinal chemistry:
This specific benzyloxybenzamide-sulfonamide hybrid emerged circa 2010–2015 alongside growing recognition of tumor-associated CA isoforms (IX/XII) as oncology targets. Patent activity surged around 2005-2010 with benzamide-sulfonamides claiming therapeutic utility in cancer, pain, and inflammatory disorders (e.g., US20060079557A1 covering sulfamoyl benzamide derivatives) . Its design specifically addresses limitations of early CA inhibitors: poor tumor selectivity, inadequate tissue penetration, and susceptibility to drug resistance mechanisms. The benzyloxy group was strategically incorporated to exploit hydrophobic subpockets in CA IX/XII overexpressed in hypoxic tumors [8].
Contemporary investigations prioritize four domains:
Table 2: Anticancer Carbonic Anhydrase Inhibition Profile of Key Analogues
Compound | CA IX Kᵢ (μM) | CA XII Kᵢ (μM) | Selectivity Ratio (CA IX/XII vs. CA II) | Mean GI₅₀ (μM) |
---|---|---|---|---|
7h | 1.324 | 0.435 | >15-fold | 1.84 |
7j | 2.871 | 0.081 | >35-fold | 3.12 |
7l | 0.317 | 0.296 | >20-fold | 0.92 |
Data adapted from El-Damasy et al. (2025) [8]
Critical knowledge gaps persist:
Table 3: Critical Research Gaps and Proposed Approaches
Knowledge Gap | Current Status | Recommended Investigation |
---|---|---|
In vivo pharmacokinetics | No published data | Rodent ADME studies with radiolabeled compound |
Non-CA target engagement | Theoretical (docking only) | Functional assays against GPCRs, kinases |
Resistance development | Not evaluated | Long-term exposure in 3D tumor spheroids |
Formulation strategies | Based on solubility predictions | Nanocrystal/PEGylation screening |
CA isoform discrimination | Modest selectivity ratios achieved | X-ray crystallography of inhibitor-CA complexes |
Future research priorities include: (1) Elucidating metabolic fate via liver microsome assays and metabolite identification; (2) Developing bifunctional inhibitors conjugating benzyloxybenzamide with histone deacetylase (HDAC) or receptor tyrosine kinase inhibitors; and (3) Exploring synergistic combinations with immune checkpoint inhibitors given the tumor microenvironment-modulating effects of CA inhibitors [4] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7